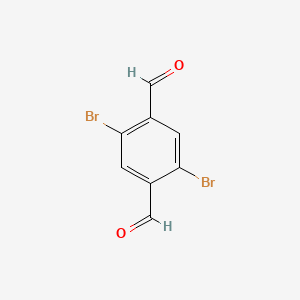

2,5-Dibromoterephthalaldehyde

Descripción general

Descripción

2,5-Dibromoterephthalaldehyde (2,5-DBTA) is an organic compound that is widely used in scientific research and laboratory experiments. It is a colorless solid that can be easily synthesized and is very stable in air. It is a versatile compound that can be used in a variety of applications including synthesis, analysis, and drug discovery. 2,5-DBTA has been used in a variety of scientific research applications, ranging from drug discovery to biochemical and physiological studies.

Aplicaciones Científicas De Investigación

Synthesis and Optical Properties

2,5-Dibromoterephthalaldehyde serves as a precursor in the synthesis of novel p-terphenyl derivatives. These derivatives have been studied for their optical properties, where their absorption and emission wavelengths were investigated, revealing their potential in applications requiring specific optical characteristics (Jin, 2015).

Polymerization and Materials Science

In materials science, o-phthalaldehyde, closely related to this compound, is noted for its unique polymerization chemistry, leading to the production of polyphthalaldehyde (PPA). This polymer is characterized by its rapid depolymerization in the presence of acid, making it useful in applications as a responsive material for photoresists, thermal scanning probe lithography, and the development of films with nanochannels or nanopores (Wang & Diesendruck, 2018).

Catalysis and Chemical Reactions

This compound also finds applications in catalysis and synthetic chemistry, where it is involved in various reactions. For instance, it acts as a monodentate transient directing group in Ruthenium(II)-catalyzed direct ortho-C-H imidation of benzaldehydes, facilitating the synthesis of quinazoline and fused isoindolinone scaffolds, demonstrating its utility in diversifying synthetic routes for complex molecules (Wu et al., 2021).

Covalent Organic Frameworks (COFs)

This compound is instrumental in the development of covalent organic frameworks (COFs). These materials have been explored for their potential in gas storage, photocatalysis, and optoelectronics. Specifically, porphyrin-containing imine-linked COFs synthesized with derivatives of this compound have shown promising optical properties, including extended J-aggregate stacking, which could have implications for applications in solar light harvesting and photocatalysis (Keller et al., 2018).

Environmental and Catalytic Applications

Furthermore, this compound-related compounds have been evaluated for environmental applications, such as dye adsorption, and catalytic reactions like aerobic oxidation and Knoevenagel condensation. This highlights the compound's versatility in contributing to sustainable chemistry solutions and its role in facilitating efficient chemical transformations (Ahmad et al., 2018).

Mecanismo De Acción

Target of Action

It is known to be used as an organic synthesis intermediate and a pharmaceutical intermediate , suggesting that it may interact with various biological targets depending on the specific context of its use.

Biochemical Pathways

The specific biochemical pathways affected by 2,5-Dibromoterephthalaldehyde are currently unknown . Given its role as an intermediate in organic synthesis and pharmaceutical applications , it may be involved in a wide range of biochemical processes.

Result of Action

As an intermediate in organic synthesis and pharmaceutical applications , its effects would likely depend on the specific context of its use and the nature of the final products formed.

Action Environment

Environmental factors such as temperature, pH, and the presence of other molecules could potentially influence the action, efficacy, and stability of this compound . For instance, it is recommended to be stored under an inert gas (nitrogen or Argon) at 2-8°C , suggesting that it may be sensitive to oxygen and temperature variations.

Safety and Hazards

The safety information for “2,5-Dibromoterephthalaldehyde” indicates that it has a GHS07 pictogram, with a signal word of "Warning" . The hazard statements include H302, and the precautionary statements include P280-P305+P351+P338 . It’s recommended to avoid getting it in eyes, on skin, or on clothing, and to avoid ingestion and inhalation .

Direcciones Futuras

While specific future directions for “2,5-Dibromoterephthalaldehyde” are not mentioned in the sources I found, it’s worth noting that it has been used in the development of molecular heterostructures for photocatalytic oxygen production . This suggests potential future applications in the field of sustainable energy.

Propiedades

IUPAC Name |

2,5-dibromoterephthalaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4Br2O2/c9-7-1-5(3-11)8(10)2-6(7)4-12/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSUKSWCSOBXUFG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1Br)C=O)Br)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4Br2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80493512 | |

| Record name | 2,5-Dibromobenzene-1,4-dicarbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80493512 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291.92 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

63525-48-4 | |

| Record name | 2,5-Dibromobenzene-1,4-dicarbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80493512 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,5-Dibromoterephthalaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the significance of 2,5-dibromoterephthalaldehyde in the synthesis of 2,3,6,7-substituted anthracene derivatives?

A1: this compound serves as a crucial starting material in the synthesis of a stable protected 1,2,4,5-benzenetetracarbaldehyde. This protected tetracarbaldehyde is a key intermediate and can be synthesized in two scalable steps from this compound. This intermediate is then converted to the desired 2,3,6,7-substituted anthracene derivative through a double intermolecular Wittig reaction, deprotection, and a final intramolecular double ring-closing condensation reaction. [] This synthetic route highlights the importance of this compound in accessing a challenging substitution pattern in anthracene chemistry.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(2,4-Dimethylphenyl)amino]-3-oxopropanoic acid](/img/structure/B1337567.png)

![3-Methyl-3H-imidazo[4,5-b]pyridine](/img/structure/B1337592.png)

![(1S,2S,3S,4S,5S,8R,9R,12S)-8-Formyl-5,12-dihydroxy-4-methyl-13-methylidenetetracyclo[10.2.1.01,9.03,8]pentadecane-2,4-dicarboxylic acid](/img/structure/B1337600.png)